2-Amino-1-(4-chlorophenyl)ethanone
CAS No.: 5467-71-0; 7644-03-3
Cat. No.: VC5433472
Molecular Formula: C8H8ClNO
Molecular Weight: 169.61
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 5467-71-0; 7644-03-3 |
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Molecular Formula | C8H8ClNO |
Molecular Weight | 169.61 |
IUPAC Name | 2-amino-1-(4-chlorophenyl)ethanone |
Standard InChI | InChI=1S/C8H8ClNO/c9-7-3-1-6(2-4-7)8(11)5-10/h1-4H,5,10H2 |
Standard InChI Key | KIFWACLIANOVDG-UHFFFAOYSA-N |
SMILES | C1=CC(=CC=C1C(=O)CN)Cl |
Introduction
Structural and Molecular Characteristics
2-Amino-1-(4-chlorophenyl)ethanone features a phenyl ring substituted with a chlorine atom at the para position and an aminoethylketone moiety. Key molecular attributes include:
The chlorine atom enhances lipophilicity, influencing interactions with biological targets, while the amino and carbonyl groups enable diverse chemical transformations .
Synthesis and Production
Laboratory-Scale Synthesis
The compound is synthesized via a two-step process:
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Nitropropene Formation: 4-Chlorobenzaldehyde reacts with nitromethane under basic conditions to yield 4-chlorophenyl-2-nitropropene.
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Catalytic Reduction: The nitropropene intermediate undergoes hydrogenation using palladium on carbon (Pd/C) to produce 2-amino-1-(4-chlorophenyl)ethanone.
Industrial Production
Industrial methods optimize efficiency through:
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Continuous Flow Reactors: Enhance reaction control and yield.
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Asymmetric Hydrogenation: Chiral catalysts (e.g., Ru-BINAP) produce enantiopure derivatives for pharmaceutical applications.
Method | Conditions | Yield |
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Nitropropene Reduction | H₂, Pd/C, EtOH, 25°C | 75–85% |
Microwave-Assisted | Reduced time, higher purity | 90%+ |
Chemical Reactivity
Key Reactions
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Oxidation:
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Reduction:
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Reagents: NaBH₄ or LiAlH₄.
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Products: 2-Amino-1-(4-chlorophenyl)ethanol.
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Substitution:
Comparative Reactivity
Reaction Type | Reagents | Major Product |
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Oxidation | KMnO₄/H₂SO₄ | 4-Chlorophenylglyoxal |
Reduction | LiAlH₄/THF | (R)-2-Amino-1-(4-chlorophenyl)ethanol |
Substitution | NH₃/EtOH | 2-Amino-4-chloroaniline |
Derivative | Cell Line | IC₅₀ (µM) |
---|---|---|
5e (Chalcone analog) | MDA-MB-231 (Breast) | 0.4 |
5l (Nitro-substituted) | HeLa (Cervical) | 0.5 |
Enzyme Interactions
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Monoamine Oxidase (MAO) Inhibition: Modulates neurotransmitter metabolism.
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Urease Inhibition: IC₅₀: 23.8 µM (Compound 4d).
Applications in Scientific Research
Pharmaceutical Intermediates
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Analgesics: Precursor to tramadol-like compounds.
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Antivirals: Investigated for HIV protease inhibition.
Agrochemical Development
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Herbicides: Chlorophenyl derivatives target plant acetyl-CoA carboxylase.
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Pesticides: Nitrile derivatives show insecticidal activity .
Material Science
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Ligands in Catalysis: Chiral variants facilitate asymmetric synthesis.
Hazard | Precaution |
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Skin/Irritation (H315) | Use nitrile gloves, lab coat |
Eye Damage (H319) | Wear safety goggles |
Storage | 2–8°C in airtight containers |
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